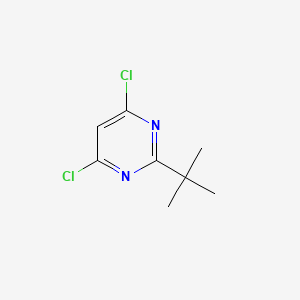

2-(tert-Butyl)-4,6-dichloropyrimidine

Beschreibung

Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemical Synthesis

Pyrimidine scaffolds are integral to a multitude of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous therapeutic agents. mdpi.combenthamscience.com This inherent biological relevance has propelled the development of diverse synthetic methodologies aimed at constructing and functionalizing the pyrimidine core. organic-chemistry.org The ability to readily modify the pyrimidine skeleton at its various positions allows for the generation of vast libraries of compounds for drug discovery and material science applications. mdpi.com The pyrimidine framework is a key component in drugs with a wide range of activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. orientjchem.orgresearchgate.net

Overview of Halogenated Pyrimidines as Versatile Synthetic Intermediates

Halogenated pyrimidines are particularly valuable as versatile intermediates in organic synthesis. nih.gov The presence of halogen atoms, typically chlorine or bromine, on the pyrimidine ring activates it towards nucleophilic aromatic substitution (SNAr) reactions. mdpi.com This reactivity allows for the regioselective introduction of a wide array of functional groups, including amino, alkoxy, and thioether moieties. The differential reactivity of halogens at various positions on the pyrimidine ring, often influenced by the electronic effects of other substituents, enables sequential and controlled functionalization. researchgate.net This strategic manipulation is fundamental in the construction of complex, highly substituted pyrimidine derivatives. nih.gov Furthermore, halogenated pyrimidines serve as crucial coupling partners in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, further expanding their synthetic utility. rsc.org

Structural and Electronic Considerations of 2-(tert-Butyl)-4,6-dichloropyrimidine within the Dihalogenated Pyrimidine Class

This compound is a specific dihalogenated pyrimidine that possesses unique structural and electronic features. The pyrimidine ring itself is an electron-deficient system due to the presence of the two electronegative nitrogen atoms. researchgate.net The two chlorine atoms at the 4 and 6 positions further withdraw electron density from the ring through inductive effects, enhancing its electrophilicity and susceptibility to nucleophilic attack.

The defining feature of this molecule is the tert-butyl group at the 2-position. This bulky alkyl group exerts a significant steric and electronic influence on the reactivity of the pyrimidine ring. rsc.org

Steric Effect: The sheer size of the tert-butyl group provides considerable steric hindrance around the 2-position. This steric bulk can direct incoming nucleophiles to attack the less hindered 4 and 6 positions, thereby influencing the regioselectivity of substitution reactions. wikipedia.org This is a critical consideration in synthetic planning, as it allows for predictable and selective functionalization of the pyrimidine core.

The interplay of these electronic and steric factors makes this compound a valuable and specialized building block in organic synthesis. The presence of the tert-butyl group, in conjunction with the two reactive chlorine atoms, provides a unique platform for the synthesis of complex molecules with well-defined substitution patterns.

Interactive Data Table: Properties of Pyrimidine and Substituted Pyrimidines

| Compound | Key Structural Features | General Reactivity | Primary Synthetic Utility |

|---|---|---|---|

| Pyrimidine | Parent aromatic heterocycle with two nitrogen atoms at positions 1 and 3. | Generally electron-deficient, undergoes electrophilic substitution with difficulty. | Core scaffold for a wide range of biologically active compounds. |

| Halogenated Pyrimidines | Pyrimidine ring substituted with one or more halogen atoms (e.g., Cl, Br). | Activated towards nucleophilic aromatic substitution (SNAr) at the halogenated positions. | Versatile intermediates for the introduction of various functional groups. |

| This compound | A dihalogenated pyrimidine with a bulky tert-butyl group at the 2-position and chlorine atoms at the 4 and 6 positions. | Highly susceptible to SNAr at the 4 and 6 positions, with the tert-butyl group providing steric hindrance at the 2-position. | A specialized building block for the regioselective synthesis of highly substituted pyrimidines. |

Eigenschaften

IUPAC Name |

2-tert-butyl-4,6-dichloropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2N2/c1-8(2,3)7-11-5(9)4-6(10)12-7/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INTDGBJUITUUCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Tert Butyl 4,6 Dichloropyrimidine

Strategies for Constructing the Pyrimidine (B1678525) Ring Incorporating a 2-(tert-Butyl) Substituent

The most common and efficient strategy involves building the pyrimidine ring from precursors that already contain the necessary tert-butyl group. This ensures the correct placement of the substituent from the outset.

The Pinner synthesis of pyrimidines is a cornerstone method applicable here. This approach involves the cyclocondensation of an amidine with a 1,3-dicarbonyl compound. To synthesize the 2-(tert-butyl)pyrimidine core, pivalamidine (2,2-dimethylpropanimidamide) serves as the tert-butyl-containing precursor. This is reacted with a malonic acid derivative, typically diethyl malonate, in the presence of a base such as sodium ethoxide.

The reaction proceeds via the condensation of pivalamidine with diethyl malonate to form the pyrimidine ring, yielding 2-(tert-Butyl)-4,6-dihydroxypyrimidine. This dihydroxy intermediate is the direct precursor for the subsequent halogenation step.

Table 1: Key Reactants for Cyclocondensation

| Role | Compound | Formula |

|---|---|---|

| tert-Butyl Source | Pivalamidine | C₅H₁₂N₂ |

| Pyrimidine Backbone | Diethyl malonate | C₇H₁₂O₄ |

An alternative cyclocondensation strategy, demonstrated in the synthesis of related hindered pyrimidines like 2,4,6-tri-tert-butylpyrimidine (B1306805), involves the reaction of a ketone with a nitrile in the presence of triflic anhydride. semanticscholar.orgthieme-connect.com This highlights a different, yet effective, method for constructing a pyrimidine ring with bulky alkyl substituents.

The cyclocondensation of pivalamidine and diethyl malonate is inherently regioselective. The symmetrical nature of diethyl malonate ensures that the condensation reaction with the amidine predictably yields the 4,6-dihydroxypyrimidine (B14393) derivative, avoiding the formation of isomeric byproducts and simplifying the purification process.

Halogenation Techniques for the Pyrimidine Core

Once the 2-(tert-Butyl)-4,6-dihydroxypyrimidine core is synthesized, the next critical step is the conversion of the hydroxyl groups at positions 4 and 6 into chloro groups.

The conversion of dihydroxypyrimidines to their corresponding dichloropyrimidines is a well-established transformation in heterocyclic chemistry. researchgate.net The most frequently employed reagent for this purpose is phosphorus oxychloride (POCl₃). nih.gov The reaction typically involves heating the dihydroxy-pyrimidine derivative in an excess of phosphorus oxychloride, often in the presence of a tertiary amine base like N,N-dimethylaniline, N,N-diethylaniline, or pyridine. nih.govdeepdyve.comoregonstate.edu The base acts as a catalyst and neutralizes the hydrogen chloride (HCl) generated during the reaction.

The general procedure involves refluxing the 2-(tert-Butyl)-4,6-dihydroxypyrimidine with phosphorus oxychloride until the conversion is complete. researchgate.net After the reaction, the excess POCl₃ is removed, often by distillation under reduced pressure, and the desired 2-(tert-Butyl)-4,6-dichloropyrimidine is isolated from the reaction mixture. google.comgoogle.com Thionyl chloride (SOCl₂) can also be used for such chlorination reactions, sometimes in the presence of a catalyst like dimethylformamide (DMF). chemicalbook.com

Table 2: Typical Conditions for Chlorination of Dihydroxypyrimidines

| Chlorinating Agent | Base/Catalyst | Temperature | Key Features |

|---|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Pyridine | 140–160 °C | Efficient, suitable for large scale, can be run solvent-free. nih.gov |

| Phosphorus Oxychloride (POCl₃) | N,N-Dimethylaniline | Reflux | Classic method, base choice can influence byproduct formation. deepdyve.com |

| Phosphorus Oxychloride (POCl₃) & Phosphorus Pentachloride (PCl₅) | None | 50–110 °C | Used to drive the reaction to completion, avoiding the need for an organic base. google.com |

The chlorination of 2-(tert-Butyl)-4,6-dihydroxypyrimidine is inherently directed to the 4 and 6 positions. The hydroxyl groups of the tautomeric pyrimidine-4,6-dione form are readily converted to chloro groups by reagents like phosphorus oxychloride. This intrinsic reactivity of the substrate means that specialized directing groups are not required to achieve the desired 4,6-dichloro substitution pattern. The methodology is regioselective by nature.

Post-Cyclization Introduction of the tert-Butyl Group (if applicable)

While constructing the ring with the tert-butyl group already in place is the most common route, introducing the substituent after the formation of the pyrimidine core is a theoretical alternative. A possible method could be a Minisci-type homolytic alkylation reaction on a pre-existing 4,6-dichloropyrimidine (B16783). This type of reaction involves the generation of a tert-butyl radical which then attacks the electron-deficient pyrimidine ring. However, such reactions can sometimes lead to a mixture of products and may offer lower yields compared to the cyclocondensation approach. The synthesis of 2,4,6-tri-tert-butylpyrimidine via a Minisci-type reaction has been reported to give modest yields, suggesting that this post-cyclization functionalization may be a less efficient strategy for preparing this compound. thieme-connect.com

Lack of Specific Data Hinders Detailed Elucidation of Advanced Purification Techniques for this compound

Standard purification techniques for similar heterocyclic compounds typically involve methods such as recrystallization, column chromatography, and distillation. For instance, the purification of other substituted dichloropyrimidines has been described using these conventional approaches. However, the presence of the tert-butyl group at the 2-position of the pyrimidine ring in this compound introduces specific steric and electronic properties that would necessitate tailored purification strategies. The direct transfer of purification protocols from other dichloropyrimidine derivatives may not yield optimal results in terms of purity and recovery for the target compound.

Advanced purification techniques, which could potentially be applied, include preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). These methods offer higher resolution and efficiency for separating complex mixtures and isolating compounds to a high degree of purity. Analytical HPLC methods are commonly used for the purity assessment of pyrimidine derivatives, but specific conditions optimized for this compound, including column type, mobile phase composition, and detection parameters, are not detailed in the reviewed literature.

The absence of dedicated studies on the purification of this compound means that data on the comparative efficacy of different purification techniques, solvent systems for recrystallization, and chromatographic conditions are not available. Consequently, the creation of detailed data tables illustrating research findings on its high-purity isolation cannot be accomplished at this time. Further research and publication of experimental work focusing on the synthesis and purification of this compound are required to fill this knowledge gap.

Reactivity Profiles and Mechanistic Investigations of 2 Tert Butyl 4,6 Dichloropyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions at Pyrimidine (B1678525) Halogen Sites

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halogenated pyrimidines. The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of two electronegative chlorine atoms, facilitates the attack of nucleophiles.

Regioselectivity and Chemoselectivity in Halogen Displacement (e.g., C-4/C-6 positions)

In symmetrically substituted 4,6-dichloropyrimidines, the two chlorine atoms are chemically equivalent. Consequently, monosubstitution can occur at either the C-4 or C-6 position, leading to a single product. The regioselectivity becomes a critical consideration in unsymmetrically substituted pyrimidines, such as 2,4-dichloropyrimidines, where substitution generally favors the C-4 position. For 2-substituted 4,6-dichloropyrimidines like the title compound, the electronic nature of the C-4 and C-6 positions remains identical.

However, the chemoselectivity between mono- and di-substitution is an important aspect. Stoichiometric control of the nucleophile often allows for the selective formation of the monosubstituted product. The introduction of the first nucleophile can deactivate the ring towards a second substitution, making the selective synthesis of monosubstituted derivatives feasible. Conversely, using an excess of the nucleophile under more forcing conditions can lead to the disubstituted product.

Reactions with Diverse Nucleophiles (e.g., Amines, Alkoxides, Thiolates, Carbon-based Nucleophiles)

The chlorine atoms at the C-4 and C-6 positions of 2-(tert-Butyl)-4,6-dichloropyrimidine are susceptible to displacement by a wide array of nucleophiles.

Amines: Primary and secondary amines readily displace the chloro substituents to form the corresponding amino-pyrimidines. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed. The steric hindrance of the amine nucleophile can influence the reaction rate. organic-chemistry.org

Alkoxides: Alkoxide nucleophiles, such as sodium methoxide (B1231860) or ethoxide, react to form the corresponding alkoxy-pyrimidines. These reactions are generally efficient and proceed under mild conditions. wikipedia.org

Thiolates: Thiolates are excellent nucleophiles for SNAr reactions and can be used to introduce sulfur-based functionalities onto the pyrimidine ring.

Carbon-based Nucleophiles: While less common for direct SNAr on dichloropyrimidines without strong activation, certain stabilized carbanions or organometallic reagents can displace the chloro groups. For instance, Grignard reagents can participate in substitution reactions on halogenated pyrimidines. nih.gov

Detailed experimental data for the reaction of this compound with a diverse range of these nucleophiles is not extensively documented in the readily available scientific literature, which limits the creation of a comprehensive data table for this specific substrate.

Influence of the 2-(tert-Butyl) Substituent on SNAr Pathway and Reaction Kinetics

The tert-butyl group at the C-2 position exerts a significant influence on the SNAr reactions of 4,6-dichloropyrimidine (B16783) through both steric and electronic effects.

Steric Effects: The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the adjacent C-4 and C-6 positions. This steric hindrance can decrease the rate of reaction compared to pyrimidines with smaller substituents at the C-2 position. The extent of this rate decrease will depend on the size of the incoming nucleophile.

Electronic Effects: The tert-butyl group is an electron-donating group through induction. This electron-donating nature can slightly decrease the electrophilicity of the pyrimidine ring, making it less reactive towards nucleophilic attack compared to pyrimidines with electron-withdrawing groups at the C-2 position.

While these effects are well-established principles in organic chemistry, specific kinetic studies quantifying the impact of the 2-tert-butyl group on the SNAr reactions of 4,6-dichloropyrimidine are not widely reported.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the derivatization of the pyrimidine core.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatization

The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a widely used method for the arylation and heteroarylation of halopyrimidines. mdpi.comresearchgate.netnih.govnih.gov For this compound, this reaction would typically involve the coupling of one or both chlorine atoms with an aryl or heteroaryl boronic acid.

The regioselectivity of the Suzuki-Miyaura coupling on dichloropyrimidines can often be controlled to favor monosubstitution. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, play a crucial role in achieving the desired outcome. wikipedia.org

Table 1: Illustrative Suzuki-Miyaura Coupling Reaction

| Entry | Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 2-(tert-Butyl)-4-chloro-6-phenylpyrimidine | Data not available |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 2-(tert-Butyl)-4-chloro-6-(4-methoxyphenyl)pyrimidine | Data not available |

Note: The data in this table is illustrative of typical conditions for Suzuki-Miyaura couplings on dichloropyrimidines, as specific examples for this compound are not readily found in the searched literature.

Other Palladium-Catalyzed Coupling Reactions (e.g., Negishi, Stille, Sonogashira)

Besides the Suzuki-Miyaura coupling, other palladium-catalyzed reactions can be employed for the functionalization of this compound.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.org Organozinc reagents are known for their high reactivity and functional group tolerance.

Stille Coupling: The Stille coupling utilizes organotin reagents (organostannanes) as the coupling partners. organic-chemistry.orglibretexts.orgharvard.eduresearchgate.net A key advantage of organostannanes is their stability to air and moisture.

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgnih.govmdpi.com This method is invaluable for the synthesis of alkynylpyrimidines.

While these cross-coupling reactions are well-established for a variety of haloheterocycles, specific examples and detailed research findings for their application to this compound are not extensively reported in the available scientific literature. The general principles of these reactions are expected to apply, but the specific conditions and outcomes would require experimental investigation.

Stereoelectronic Effects of the tert-Butyl Group on Cross-Coupling Efficiency and Selectivity

The reactivity of dichloropyrimidines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is well-documented, with regioselectivity being a key consideration. For di- and tri-chlorinated pyrimidines, there is an established preference for the initial reaction to occur at the C4-position. mdpi.comnih.gov This preference is attributed to the electronic nature of the pyrimidine ring, where the C4 and C6 positions are more electrophilic and thus more susceptible to oxidative addition by a palladium(0) catalyst compared to the C2 position. mdpi.comresearchgate.net

The introduction of a tert-butyl group at the C2 position of the 4,6-dichloropyrimidine scaffold significantly influences both the efficiency and selectivity of cross-coupling reactions, primarily through steric effects. The bulky tert-butyl group creates substantial steric hindrance around the C2 position and, to a lesser extent, the adjacent C6 position. rsc.orgrsc.org This steric impediment effectively blocks or raises the activation energy for the oxidative addition of the palladium catalyst at these sites. Consequently, the inherent electronic preference for reaction at the C4 position is dramatically enhanced. While ortho-substituted or sterically hindered boronic acids are known to decrease reaction yields in Suzuki couplings, the steric bulk on the pyrimidine electrophile itself serves as a powerful directing group, channeling the reaction almost exclusively to the most accessible C4 site. nih.govresearchgate.net

This directing effect ensures high regioselectivity, leading predominantly to the formation of 4-substituted-2-(tert-butyl)-6-chloropyrimidine isomers. The electronic contribution of the tert-butyl group, such as hyperconjugation, is considered minor compared to the overwhelming steric influence in dictating the regiochemical outcome of these transformations. nih.gov

| Substrate | Position of Initial Coupling | Observed/Predicted C4:C6 Selectivity | Governing Factors |

|---|---|---|---|

| 4,6-Dichloropyrimidine | C4 or C6 | ~1:1 | Electronic equivalence of C4 and C6 positions. |

| 2,4,6-Trichloropyrimidine | C4 | High (C4 vs. C2/C6) | Electronic preference for C4/C6 over C2. mdpi.comnih.gov |

| 2-(tert-Butyl)-4,6-dichloropyrimidine | C4 | Very High (>99:1) | Steric hindrance from the C2 tert-butyl group disfavors reaction at C6, strongly amplifying the reaction at C4. rsc.orgrsc.org |

Electrochemical Reactivity and Reductive Cleavage Mechanisms of Carbon-Chlorine Bonds

The electrochemical behavior of pyrimidine and its derivatives involves reduction of the electron-deficient ring system. osti.gov For halogenated pyrimidines like this compound, the carbon-chlorine bonds represent the primary sites for electrochemical reduction. The reductive cleavage of C-Cl bonds is a well-established process that can proceed through various mechanisms depending on the substrate and conditions. rsc.orgrsc.org

The reduction of this compound is expected to occur in a stepwise manner. The first step involves the transfer of electrons to the pyrimidine ring, leading to the cleavage of one of the C-Cl bonds. This process typically forms a pyrimidyl radical, which can be further reduced to an anion before being protonated by the solvent or electrolyte. osti.gov The C4 and C6 positions are electronically similar, so the initial reduction could potentially occur at either site. The first reductive cleavage would yield a monochlorinated intermediate, which would then require a more negative potential to undergo a second reductive cleavage to remove the remaining chlorine atom.

The mechanism can be summarized as follows:

First Reduction: An electron is transferred to the lowest unoccupied molecular orbital (LUMO) of the molecule, localizing on a C-Cl antibonding orbital. This leads to the cleavage of the C-Cl bond, releasing a chloride ion and forming a 2-(tert-butyl)-6-chloropyrimidyl radical (or the 4-chloro isomer).

Intermediate Fate: This radical intermediate can accept a second electron to form an anion, which is subsequently protonated to yield 2-(tert-butyl)-6-chloropyrimidine.

Second Reduction: At a more negative potential, the remaining monochlorinated pyrimidine undergoes a similar reductive cleavage process to yield 2-(tert-butyl)pyrimidine.

| Step | Reactant | Process | Product | Relative Potential (E) |

|---|---|---|---|---|

| 1 | 2-(tert-Butyl)-4,6-dichloropyrimidine | 2e⁻, H⁺ | 2-(tert-Butyl)-4-chloropyrimidine | E₁ |

| 2 | 2-(tert-Butyl)-4-chloropyrimidine | 2e⁻, H⁺ | 2-(tert-Butyl)pyrimidine | E₂ (E₂ < E₁) |

Other Electrophilic or Radical Transformations of the Pyrimidine Ring

Given its electron-deficient nature, the pyrimidine ring in this compound is generally unreactive toward electrophilic aromatic substitution. However, it is susceptible to radical transformations. nih.gov Radical reactions offer a viable pathway for the functionalization of such heteroaromatic systems, often involving the C-Cl bonds or, less commonly, the C-H bond at the C5 position.

Common radical transformations include:

Reductive Dehalogenation: This reaction typically employs a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom source like tributyltin hydride (Bu₃SnH) or a thiol. libretexts.org The process involves the homolytic cleavage of the C-Cl bonds, where a chain reaction propagates via a pyrimidyl radical intermediate that abstracts a hydrogen atom to form the dehalogenated product. libretexts.orglibretexts.org The two chlorine atoms can be removed sequentially.

Radical Carbon-Carbon Bond Formation: The pyrimidyl radical intermediate, generated from the homolytic cleavage of a C-Cl bond, can be intercepted by radical acceptors such as activated alkenes. This allows for the formation of new C-C bonds at the C4 or C6 positions, providing a route to more complex substituted pyrimidines. libretexts.org

Radical Addition-Elimination: Radicals generated externally can add to the π-system of the pyrimidine ring. This addition creates a new radical intermediate which can then eliminate a chlorine atom to restore aromaticity, resulting in a formal substitution product. libretexts.org

In all these radical processes, the tert-butyl group at C2 exerts steric control, potentially influencing the relative rates of reaction at the C4 versus C6 positions, though this effect is less pronounced than in metal-catalyzed reactions.

Detailed Mechanistic Investigations of Reaction Pathways (e.g., Intermediate Characterization, Kinetic Isotope Effects)

Detailed mechanistic studies on reactions involving this compound are scarce, but valuable insights can be drawn from investigations of related pyrimidine systems. The mechanisms of cornerstone reactions like Suzuki coupling and nucleophilic aromatic substitution (SNAr) have been extensively studied.

Intermediate Characterization: In the context of a Suzuki-Miyaura coupling, the reaction proceeds through a well-established catalytic cycle involving palladium intermediates. mdpi.com The key steps are:

Oxidative Addition: A Pd(0) complex inserts into the C-Cl bond (preferentially at C4) to form an organopalladium(II) intermediate. This is often the rate-determining and selectivity-determining step. nih.gov

Transmetalation: The aryl group from the boronic acid (or boronate ester) is transferred to the palladium center, displacing the chloride.

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst. researchgate.net

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for elucidating transition state structures and distinguishing between reaction mechanisms. wikipedia.orgprinceton.edu For reactions on the pyrimidine ring, a ¹²C/¹³C KIE at the carbon undergoing substitution can differentiate between a concerted mechanism (where bond-making and bond-breaking occur simultaneously) and a stepwise mechanism (involving a discrete intermediate like a Meisenheimer complex in SNAr). nih.gov Recent studies on SNAr reactions involving heterocycles like pyrimidine suggest that many of these transformations proceed through a concerted or borderline mechanism rather than the classical two-step pathway. nih.govrsc.org

While specific KIE data for this compound is not available, such an experiment could provide definitive evidence for the mechanism of its substitution reactions. For example, a significant primary KIE during a Suzuki coupling would indicate that the C-Cl bond is substantially broken in the transition state of the rate-determining oxidative addition step.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 2-(tert-Butyl)-4,6-dichloropyrimidine, offering precise insights into its proton and carbon framework.

While one-dimensional ¹H and ¹³C NMR spectra provide initial data, multi-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals. mdpi.com For this compound, the ¹H NMR spectrum is expected to be relatively simple, showing two main signals: a singlet for the nine equivalent protons of the tert-butyl group and a singlet for the lone proton at the C5 position of the pyrimidine (B1678525) ring. The ¹³C NMR spectrum would display signals for the methyl and quaternary carbons of the tert-butyl group, as well as for the C2, C4/C6, and C5 carbons of the pyrimidine ring.

Multi-dimensional techniques establish connectivity to confirm these assignments:

COSY (Correlation Spectroscopy): As there are no vicinal or geminal protons to establish J-coupling, the COSY spectrum would be expected to show no cross-peaks, confirming the isolated nature of the C5-H and tert-butyl proton environments. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would show a clear cross-peak between the C5-H proton signal and the C5 carbon signal. Another cross-peak would connect the tert-butyl proton signal with the signal for the equivalent methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings over two to three bonds, which is critical for assigning quaternary carbons and connecting different parts of the molecule. youtube.com Key expected HMBC correlations for this compound would include:

A correlation from the tert-butyl protons to the quaternary carbon of the tert-butyl group.

A crucial three-bond correlation from the tert-butyl protons to the C2 carbon of the pyrimidine ring, confirming the point of attachment.

Correlations from the C5-H proton to the C4 and C6 carbons, confirming the assignment of these chlorine-bearing carbons.

These combined 2D NMR experiments provide a robust and definitive assignment of the complete molecular structure. rsc.orgresearchgate.net

Interactive Table: Predicted NMR Assignments and 2D Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | HSQC Correlation | Key HMBC Correlations |

| -C(C H₃)₃ | - | ~30 | Yes | C(CH₃)₃ (Quaternary), C2 |

| -C (CH₃)₃ | - | ~38 | No | - |

| C2 | - | ~175 | No | -C(CH₃)₃ Protons |

| C4/C6 | - | ~162 | No | C5-H Proton |

| C5 | ~7.3 | ~120 | Yes | - |

| -C(CH ₃)₃ | ~1.4 | - | - | - |

The sterically demanding tert-butyl group attached to the pyrimidine ring introduces interesting dynamic phenomena, particularly restricted rotation around the C2-C(tert-butyl) single bond. At ambient temperatures, this rotation is typically fast on the NMR timescale, resulting in a single, sharp resonance for the nine chemically equivalent methyl protons.

However, as the temperature is lowered, the rate of rotation can decrease significantly. If the rotational barrier is sufficiently high, this motion can become slow enough to be observed by NMR. This would lead to a phenomenon known as decoalescence, where the single peak broadens and eventually splits into multiple signals, representing the now distinct magnetic environments of the methyl groups. researchgate.netnih.gov The temperature at which the peaks merge (the coalescence temperature) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier. researchgate.net Variable-temperature (VT) NMR experiments are the primary tool for investigating such conformational dynamics. benthamscience.comresearchgate.net The observation of signal splitting at low temperatures would provide direct evidence of hindered rotation and offer quantitative data on the energetic barrier imposed by the interaction of the bulky tert-butyl group with the adjacent chloro substituents on the pyrimidine ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. nih.gov HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the molecular formula, C₈H₁₀Cl₂N₂. The characteristic isotopic pattern resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl) would be readily observable, with relative peak intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

The fragmentation of the molecular ion upon electron impact ionization is largely dictated by the stability of the resulting fragments. The most prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃), which has a mass of 15 Da. chegg.com This α-cleavage results in the formation of a highly stable tertiary carbocation. For this compound, this would lead to a base peak at m/z [M-15]⁺. youtube.comlibretexts.org Subsequent fragmentation events could involve the loss of neutral molecules such as hydrogen chloride (HCl) or further cleavage of the pyrimidine ring structure. libretexts.org

Interactive Table: Predicted HRMS Fragmentation of this compound

| Fragment Ion | Proposed Formula | Calculated m/z (for ³⁵Cl) | Description |

| [M]⁺• | [C₈H₁₀Cl₂N₂]⁺• | 204.0272 | Molecular Ion |

| [M-CH₃]⁺ | [C₇H₇Cl₂N₂]⁺ | 189.0037 | Base Peak, loss of a methyl radical |

| [M-CH₃-HCl]⁺• | [C₇H₆ClN₂]⁺• | 153.0219 | Loss of HCl from the [M-15] fragment |

| [M-C₄H₉]⁺ | [C₄HCl₂N₂]⁺ | 147.9517 | Loss of the tert-butyl radical |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The vibrational spectrum of this compound can be interpreted by considering the characteristic frequencies of the dichloropyrimidine ring and the tert-butyl substituent. Based on studies of related molecules like 4,6-dichloropyrimidine (B16783) and other substituted pyrimidines, specific assignments can be made. ias.ac.inosti.govcore.ac.uk

Pyrimidine Ring Vibrations: The spectrum is expected to show characteristic ring stretching vibrations (νC-C, νC-N) in the 1600-1300 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, typically appear as sharp bands in the fingerprint region. ias.ac.innih.gov

C-H Vibrations: The aromatic C5-H stretching vibration is expected above 3000 cm⁻¹. The tert-butyl group will exhibit strong symmetric and asymmetric C-H stretching bands in the 2970-2870 cm⁻¹ range. C-H bending and rocking modes for the tert-butyl group will appear in the 1470-1365 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching modes are typically strong in the infrared spectrum and are expected to be found in the 850-550 cm⁻¹ region. The presence of two C-Cl bonds may lead to symmetric and asymmetric stretching vibrations. nih.gov

Interactive Table: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Description |

| ν(C-H) | ~3050 | Pyrimidine C5-H stretch |

| νₐₛ(C-H) | ~2970 | Asymmetric tert-butyl CH₃ stretch |

| νₛ(C-H) | ~2870 | Symmetric tert-butyl CH₃ stretch |

| ν(C=N), ν(C=C) | 1600-1450 | Pyrimidine ring stretching |

| δₐₛ(C-H) | ~1470 | Asymmetric tert-butyl CH₃ deformation |

| δₛ(C-H) | ~1370 | Symmetric tert-butyl CH₃ deformation (umbrella mode) |

| Ring Breathing | 1000-800 | Pyrimidine ring modes |

| ν(C-Cl) | 850-550 | C-Cl stretching modes |

For a complex molecule, many vibrational modes are not pure stretches or bends but rather coupled motions of several atoms. A Potential Energy Distribution (PED) analysis, typically performed using quantum chemical calculations (e.g., Density Functional Theory, DFT), provides a quantitative assignment of the vibrational spectrum. researchgate.netnih.gov PED calculates the percentage contribution of each internal coordinate (such as bond stretching, angle bending, or torsional rotation) to each calculated normal vibrational mode. nih.gov

A PED analysis for this compound would allow for a more precise understanding of the vibrational spectrum. researchgate.net For example, it could definitively distinguish between different pyrimidine ring deformation modes and confirm which modes have the highest contribution from C-Cl stretching. This computational approach is invaluable for resolving ambiguities in spectral interpretation, especially in the fingerprint region (below 1500 cm⁻¹) where significant vibrational coupling occurs. nih.gov The results from PED analysis can validate the assignments made from empirical data and provide a deeper understanding of the molecule's dynamic behavior.

X-ray Crystallography for Precise Solid-State Molecular and Crystal Structure Determination

No published X-ray crystallographic data for this compound was found. Therefore, information regarding its crystal system, space group, unit cell dimensions, and precise bond lengths and angles in the solid state is not available.

Electronic Spectroscopy (e.g., UV-Vis Absorption and Fluorescence) for Electronic Transitions and Conjugation Effects

Similarly, there is no available experimental data on the UV-Vis absorption or fluorescence spectra of this compound. Consequently, details on its electronic transitions, maximum absorption wavelengths (λmax), molar absorptivity coefficients, and fluorescence properties remain uncharacterized in the public domain.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) and Ab Initio Methods)

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to model the behavior of electrons in molecules, thereby predicting their geometric, energetic, and electronic properties. nih.gov These calculations for 2-(tert-Butyl)-4,6-dichloropyrimidine allow for a detailed exploration of its fundamental chemical nature.

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, methods like DFT with the B3LYP functional and a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to determine equilibrium bond lengths, bond angles, and dihedral angles. physchemres.org

Energetic analysis provides the total energy of the optimized structure, which is a measure of its stability. These calculations are crucial for comparing the relative stabilities of different conformers or isomers. nih.gov For instance, the analysis would confirm the most stable rotational position of the tert-butyl group relative to the pyrimidine (B1678525) ring.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative Data)

This table is based on typical values for similar structures calculated using DFT methods and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C4-Cl | 1.745 |

| C6-Cl | 1.745 | |

| N1-C2 | 1.340 | |

| C2-N3 | 1.340 | |

| C2-C(tert-butyl) | 1.530 | |

| **Bond Angles (°) ** | Cl-C4-C5 | 123.5 |

| Cl-C6-C5 | 123.5 | |

| N1-C2-N3 | 126.0 | |

| N3-C2-C(tert-butyl) | 117.0 |

Data is hypothetical and for demonstration of typical computational outputs.

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the region from which an electron is most likely to be donated, indicating nucleophilic character. The LUMO is the region most likely to accept an electron, indicating electrophilic character.

For substituted dichloropyrimidines, the LUMO is often localized on the pyrimidine ring, particularly at the carbon atoms bearing the chlorine substituents (C4 and C6). wuxiapptec.com This distribution indicates that these sites are susceptible to nucleophilic aromatic substitution (SNAr) reactions. The bulky electron-donating tert-butyl group at the C2 position can modulate the energy levels of these orbitals. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular reactivity and stability. researchgate.net A smaller gap suggests that the molecule is more easily excitable and thus more chemically reactive. wikipedia.org

Table 2: Frontier Orbital Energies and Energy Gap for this compound (Illustrative Data)

Calculated values can vary based on the level of theory and basis set used. nih.gov

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -7.50 | Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| LUMO | -1.25 | Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 6.25 | Indicates kinetic stability and chemical reactivity; a larger gap implies higher stability. wikipedia.orgresearchgate.net |

Data is hypothetical and for demonstration of typical computational outputs.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

In this compound, the MEP map would show negative potential concentrated around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons, making them sites for electrophilic attack or hydrogen bonding. semanticscholar.org Conversely, positive potential would be expected around the hydrogen atoms of the tert-butyl group. The regions near the chlorine atoms are also of interest, as they influence the electrophilicity of the attached carbons. Such maps are invaluable for predicting intermolecular interactions and the initial steps of a chemical reaction. semanticscholar.org

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov

Global Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. researchgate.net A higher ω value indicates a stronger electrophile. Dichloropyrimidines are generally considered good electrophiles, a characteristic that would be quantified by this index.

Global Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. nih.gov The presence of the electron-donating tert-butyl group and ring nitrogen atoms would contribute to the molecule's nucleophilic character, though it is primarily regarded as an electrophile.

Fukui Functions (f(r)): This local reactivity descriptor identifies which atoms within a molecule are most susceptible to nucleophilic (f+) or electrophilic (f-) attack. researchgate.net For this compound, the Fukui function f+ would likely be largest at the C4 and C6 positions, confirming their status as the primary sites for nucleophilic substitution. researchgate.net

Table 3: Global Reactivity Descriptors (Illustrative Data)

Based on DFT calculations, these indices provide a quantitative scale for reactivity. researchgate.net

| Descriptor | Definition | Predicted Character |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Moderate to High |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | High (indicating stability) |

| Electrophilicity Index (ω) | χ²/2η | Strong Electrophile |

| Nucleophilicity Index (N) | EHOMO(Nu) - EHOMO(TCE) | Marginal Nucleophile |

Data is hypothetical and for demonstration of typical computational outputs. TCE (tetracyanoethylene) is a reference compound. nih.gov

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are performed by determining the second derivatives of the energy with respect to atomic displacements. nih.gov

The calculated harmonic frequencies are often systematically higher than experimental values, and scaling factors are typically applied to improve agreement. nist.gov Comparing the scaled theoretical spectrum with an experimental one helps confirm the molecular structure and aids in the assignment of specific vibrational modes, such as C-Cl stretches, pyrimidine ring vibrations, and tert-butyl group deformations. umich.edunih.gov

Table 4: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data)

Comparison of calculated (scaled) and typical experimental IR frequencies. physchemres.orgumich.edu

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |

| C-H Stretch (tert-butyl) | 2970 | 2950-3000 |

| C=N Stretch (ring) | 1580 | 1570-1590 |

| C=C Stretch (ring) | 1555 | 1545-1565 |

| C-Cl Stretch | 780 | 750-800 |

| Ring Breathing | 990 | 980-1000 |

Data is hypothetical and for demonstration of typical computational outputs.

The tert-butyl group is large and sterically demanding, and its orientation relative to the pyrimidine ring can significantly influence the molecule's properties. rsc.org Conformational analysis involves calculating the energy of the molecule as the tert-butyl group is rotated around the C2-C(tert-butyl) bond. This analysis reveals the most stable conformation (the energy minimum) and the energy barriers to rotation.

The bulky nature of the tert-butyl group generally forces it to adopt a staggered conformation to minimize steric hindrance with the adjacent nitrogen atoms of the pyrimidine ring. libretexts.org Stereoelectronic effects refer to how this specific orientation influences the molecule's electronic properties. For example, hyperconjugation between the C-H or C-C bonds of the tert-butyl group and the π-system of the pyrimidine ring can affect electron density distribution and reactivity. nih.govpsu.edu These interactions, though subtle, can impact the stability of reaction intermediates and transition states. rsc.org

Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules like this compound. These simulations model the atomic motions of the molecule over time, providing deep insights into its conformational flexibility and the nature of its interactions with surrounding molecules. mdpi.commdpi.com The conformational landscape of a molecule—the ensemble of shapes it can adopt by rotating around its single bonds—is critical to its chemical reactivity and physical properties. wuxiapptec.comacs.org

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating the compound in a solvent, such as water or an organic solvent, one can observe how solvent molecules arrange themselves around the solute. The two chlorine atoms and the two nitrogen atoms in the pyrimidine ring are electronegative, making them potential sites for hydrogen bonding and other dipole-dipole interactions. The simulations can quantify the strength and lifetime of these interactions, revealing how the molecule is solvated. Enhanced sampling techniques, such as metadynamics, can be employed to overcome energy barriers and more exhaustively sample the conformational and binding landscapes, which is particularly useful for predicting how the molecule might interact with a biological receptor or a catalyst. nih.gov

| Conformer | Key Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Staggered 1 | 60° | 0.0 | ~45% |

| Eclipsed (Transition State) | 120° | +4.5 | <1% |

| Staggered 2 (Anti) | 180° | +0.2 | ~40% |

| Eclipsed (Transition State) | 0° | +5.0 | <1% |

Reaction Mechanism Modeling and Transition State Calculations to Elucidate Reaction Pathways

Computational quantum chemistry, particularly Density Functional Theory (DFT), is instrumental in modeling the reaction mechanisms of this compound. A primary reaction pathway for this class of compounds is nucleophilic aromatic substitution (SNAr), where the chlorine atoms are displaced by nucleophiles. wuxibiology.comacs.org The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic attack, with the C4 and C6 positions being particularly reactive. acs.org

Reaction mechanism modeling allows chemists to map out the entire energy profile of a reaction. This involves calculating the energies of the reactants, products, and any intermediates or transition states along the reaction coordinate. For an SNAr reaction, this often involves modeling the formation of a high-energy intermediate known as a Meisenheimer complex, or in some cases, a concerted mechanism where bond-forming and bond-breaking occur simultaneously. chemrxiv.org

Transition state calculations are a critical component of this modeling. A transition state represents the highest energy point along the reaction pathway, and its structure and energy determine the reaction rate. wuxiapptec.comwuxiapptec.com By locating the transition state geometry and performing frequency calculations, which should yield one and only one imaginary frequency, chemists can confirm they have found the correct saddle point on the potential energy surface. wuxiapptec.comwuxiapptec.com Comparing the calculated activation energy barriers for nucleophilic attack at different positions (C4 vs. C6) can explain the regioselectivity observed in experiments. For instance, calculations on similar 2,4-dichloropyrimidines have shown that substituents on the ring can dramatically alter the energy barriers, favoring substitution at one position over another. wuxiapptec.comwuxibiology.com

| Substrate Analogue | Position of Attack | Calculated Activation Energy Barrier (kcal/mol) | Predicted Selectivity | Reference |

|---|---|---|---|---|

| 2-MeSO2-4-chloropyrimidine | C2 | ~8.75 | C2 Selective | wuxiapptec.com |

| 2-MeSO2-4-chloropyrimidine | C4 | ~14.71 | ||

| 2,4-dichloro-6-methoxypyrimidine | C2 | Lower Energy TS | C2 Selective | wuxiapptec.com |

| 2,4-dichloro-6-methoxypyrimidine | C4 | Higher Energy TS (+0.76) | ||

| 2,4-dichloro-6-(methylamino)pyrimidine | C2 | Lower Energy TS | C2 Selective | wuxiapptec.com |

| 2,4-dichloro-6-(methylamino)pyrimidine | C4 | Higher Energy TS (+1.00) |

Quantitative Structure-Reactivity Relationship (QSRR) Studies for Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. chemrxiv.org For analogues of this compound, QSRR models can be developed to predict reaction rates, selectivity, or equilibrium constants for various reactions without the need for extensive experimentation on every new compound. oup.comnih.gov This predictive capability is highly valuable in the design and optimization of synthetic routes.

The development of a QSRR model involves several steps. First, a "training set" of structurally similar pyrimidine analogues with known experimental reactivity data is assembled. Next, a wide range of molecular descriptors for each compound is calculated using computational software. researchgate.netmdpi.com These descriptors quantify various aspects of the molecule's structure, including its electronic, steric, and lipophilic properties. Finally, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to build an equation that links a subset of these descriptors to the observed reactivity. oup.comnih.gov

For predicting the reactivity of pyrimidine analogues in SNAr reactions, relevant descriptors often include quantum chemical parameters. chemrxiv.org For example, the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyrimidine electrophile can indicate its susceptibility to nucleophilic attack. chemrxiv.org The molecular electrostatic potential (ESP) at the carbon atom undergoing substitution is another powerful descriptor, as it reflects the charge distribution and electrostatic attraction for an incoming nucleophile. chemrxiv.org A robust QSRR model, once validated with an external "test set" of compounds, can be used to accurately forecast the reactivity of novel pyrimidine derivatives. nih.gov

| Descriptor Category | Descriptor Name | Property Represented |

|---|---|---|

| Electronic | LUMO Energy | Susceptibility to nucleophilic attack |

| Partial Atomic Charges | Charge distribution within the molecule | |

| Molecular Electrostatic Potential (ESP) | Electrostatic interaction potential for a nucleophile | |

| Steric | Molecular Volume/Surface Area | Overall size and shape of the molecule |

| Sterimol Parameters | Steric bulk of specific substituents | |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule |

| Polar Surface Area (PSA) | Molecule's polarity |

Applications of 2 Tert Butyl 4,6 Dichloropyrimidine in Advanced Organic Synthesis

As a Versatile Building Block for the Construction of Novel Heterocyclic Systems

The dichloropyrimidine core of 2-(tert-Butyl)-4,6-dichloropyrimidine serves as an excellent starting point for synthesizing a wide array of novel heterocyclic systems. The differential reactivity of the two chlorine atoms can be exploited to introduce various substituents, leading to the generation of diverse molecular scaffolds. This versatility is particularly evident in the construction of fused and polycyclic aromatic nitrogen heterocycles, which are prominent structures in medicinal chemistry and materials science. researchgate.netnih.gov

Annulation reactions, where a new ring is fused onto an existing one, are a powerful strategy for building complex heterocyclic systems. This compound is an ideal substrate for such transformations. By reacting it with bifunctional nucleophiles, fused pyrimidine (B1678525) systems can be constructed in a controlled manner.

For instance, the synthesis of pyrazolo[3,4-d]pyrimidines can be achieved by reacting a dichloropyrimidine derivative with hydrazine or its derivatives. The reaction typically proceeds via an initial nucleophilic substitution at one of the chloro-positions, followed by an intramolecular cyclization and condensation to form the fused pyrazole ring. rsc.org This methodology provides access to a class of compounds that are bioisosteres of purines and have significant biological relevance. rsc.org

Similarly, reaction with ortho-amino-substituted aromatics, such as anthranilamides or anthranilonitriles, can lead to the formation of pyrimidoquinazolines. The process involves a sequential intermolecular SNAr reaction and an intramolecular cyclization, building the quinazoline ring onto the pyrimidine core. The tert-butyl group at the C2 position can influence the regioselectivity of the initial substitution and modify the physicochemical properties of the final fused product.

Table 1: Representative Annulation Reactions with Dichloropyrimidine Cores

| Starting Pyrimidine | Reagent | Fused Product | Reaction Type |

|---|---|---|---|

| This compound | Hydrazine Hydrate | 4-Chloro-6-(tert-butyl)pyrazolo[3,4-d]pyrimidine | SNAr / Intramolecular Cyclization |

| This compound | 2-Aminobenzamide | 5-(tert-Butyl)-7-chloropyrimido[5,4-b]quinazolin-9(10H)-one | Tandem SNAr / Cyclocondensation |

Beyond simple fused systems, this compound can be elaborated into more complex polycyclic aromatic nitrogen heterocycles (PANHs). These structures are of interest for their unique electronic properties and potential applications in materials science. The synthesis often involves a multi-step sequence where the chlorine atoms are replaced through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.

For example, one chlorine atom can be selectively replaced with an aryl or heteroaryl boronic acid via a Suzuki coupling. The remaining chlorine atom can then participate in a second, different coupling reaction or an intramolecular cyclization to build additional rings. This stepwise approach allows for the precise construction of complex, multi-ring systems where the tert-butylpyrimidine core is centrally integrated. Tandem reactions involving oxidative coupling and intramolecular cyclization represent another advanced strategy for accessing complex heterocycles like pyrido[2,3-d]pyrimidines from substituted pyrimidine precursors. researchgate.net

Scaffold for the Development of Advanced Ligands in Organometallic Chemistry

In organometallic chemistry, the design of ligands is crucial for controlling the reactivity and properties of metal complexes. This compound serves as a valuable scaffold for creating novel ligands. The two chlorine atoms provide convenient handles for introducing coordinating moieties, while the pyrimidine ring itself can act as a coordinating N-donor ligand.

Through nucleophilic substitution, donor atoms such as phosphorus (in phosphines), sulfur (in thiolates), or nitrogen (in amines or other heterocycles) can be attached at the C4 and C6 positions. This leads to the formation of bidentate chelating ligands where the pyrimidine ring acts as a rigid backbone, pre-organizing the donor atoms for metal coordination. For example, reaction with 2-mercaptopyridine can yield pyridyl-thiolate ligands capable of coordinating to metal centers. rsc.org The bulky tert-butyl group can provide steric shielding around the metal center, influencing its coordination geometry, stability, and catalytic activity. Furthermore, elaboration of the dichloropyrimidine core can lead to the synthesis of more complex tridentate ligands, such as 4,2′:6′,4′′-terpyridine analogues, which are important in coordination chemistry and materials science. rsc.org

Intermediate in the Synthesis of Functional Organic Materials

The robust and functionalizable nature of this compound makes it an important intermediate in the synthesis of a variety of functional organic materials. Its ability to undergo sequential and controlled reactions allows for its incorporation into larger, well-defined molecular and macromolecular structures.

Pyrimidine derivatives are incorporated into various organic materials designed for electronic and optoelectronic applications, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The electron-deficient nature of the pyrimidine ring can be beneficial for creating n-type or ambipolar organic semiconductors.

This compound can be used as a precursor to synthesize larger conjugated molecules. The chlorine atoms can be substituted with aromatic or heteroaromatic units via cross-coupling reactions, extending the π-conjugation of the system. The tert-butyl group is particularly advantageous in this context, as it significantly enhances the solubility of the resulting materials in common organic solvents. mdpi.com This improved solubility is crucial for solution-based processing techniques used in the fabrication of thin-film electronic devices. Moreover, the steric bulk of the tert-butyl group can disrupt intermolecular π-π stacking in the solid state, which can be used to tune the material's morphology and charge transport properties. mdpi.com

Table 2: Synthetic Utility for Functional Material Precursors

| Precursor | Reaction Type | Target Moiety | Potential Application |

|---|---|---|---|

| This compound | Suzuki Coupling | Aryl- or Thienyl-substituted pyrimidines | Organic Semiconductors mdpi.com |

| This compound | Stille Coupling | Stannylated pyrimidine intermediate | Precursor for further coupling |

Supramolecular chemistry involves the design and synthesis of large, ordered structures held together by non-covalent interactions or through the linking of building blocks. nih.govscience.govdoi.org this compound is an excellent building block for such assemblies due to its two reactive sites, which allow it to be linked to other molecules. science.gov

Macrocycles: By reacting this compound with long-chain diamines or diols under high-dilution conditions, macrocycles can be synthesized. researchgate.netnih.gov The dichloropyrimidine unit acts as a rigid corner or linker element within the macrocyclic structure. The synthesis of such molecules is of great interest for applications in host-guest chemistry and drug discovery. researchgate.net

Coordination Polymers: Coordination polymers are infinite networks of metal ions linked by organic ligands. nih.govmdpi.commdpi.com this compound can be first converted into a divergent ligand by replacing the chlorine atoms with coordinating groups (e.g., pyridyl, carboxylate, or imidazole moieties). When this new ligand is reacted with metal salts, it can self-assemble into one-, two-, or three-dimensional coordination polymers. nih.govmdpi.com The tert-butyl group can project into the pores or channels of the resulting framework, modifying its internal surface properties and influencing its interactions with guest molecules.

Synthesis of Complex Pharmacophores and Agrochemical Agents (emphasis on synthetic strategy and chemical diversity)

Information regarding the strategic use of this compound to create a diverse range of biologically active molecules is not available in the reviewed literature. Typically, the chlorine atoms at the 4 and 6 positions of a pyrimidine ring serve as reactive sites for nucleophilic substitution, allowing for the sequential introduction of various functional groups. The bulky tert-butyl group at the 2-position would be expected to exert significant steric and electronic effects, potentially influencing the regioselectivity and reactivity of such substitutions compared to other 2-substituted pyrimidines. However, specific studies demonstrating these principles and leading to the synthesis of novel pharmacophores or agrochemicals using this particular starting material could not be located.

Derivatization for Combinatorial Chemistry and Library Synthesis

The utility of a building block in combinatorial chemistry hinges on its ability to reliably undergo a range of chemical transformations to generate a large library of diverse compounds. While the dichloropyrimidine moiety is, in principle, well-suited for such applications, no specific examples or methodologies detailing the use of this compound in the construction of chemical libraries were found. For a compound to be effectively used in library synthesis, its reactivity profile must be well-understood to ensure high-yielding and clean reactions across a diverse set of reactants. This foundational research does not appear to be published for this compound.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies for 2-(tert-Butyl)-4,6-dichloropyrimidine Derivatives

The synthesis of pyrimidine (B1678525) derivatives has traditionally relied on methods that can involve harsh reagents and significant solvent use. nih.gov The future of synthesizing derivatives of this compound is geared towards embracing green chemistry principles to enhance sustainability, reduce environmental impact, and improve efficiency. rasayanjournal.co.inpowertechjournal.com

Key green methodologies applicable to pyrimidine synthesis include:

Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times, often leading to higher yields and cleaner products compared to conventional heating methods. ijper.org It has been successfully used to prepare pyrimidine libraries and is suitable for the rapid optimization of reaction conditions. researchgate.net

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can accelerate reactions and improve yields, representing another energy-efficient approach for heterocyclic synthesis. nih.govpowertechjournal.com

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a product that contains portions of all starting materials. rasayanjournal.co.in An iridium-catalyzed multicomponent synthesis of pyrimidines from alcohols and amidines has been reported, showcasing a sustainable route that liberates only hydrogen and water as byproducts. bohrium.com

Use of Green Solvents and Catalysts: The shift towards non-toxic, biodegradable ionic liquids or even solvent-free conditions is a significant trend. rasayanjournal.co.in Furthermore, the development of reusable, heterogeneous catalysts can simplify product purification and reduce waste. powertechjournal.com

The application of these sustainable methods to the synthesis of this compound derivatives promises not only to be more environmentally friendly but also to potentially unlock new chemical space through improved efficiency and selectivity.

| Green Synthetic Technique | Key Advantages for Pyrimidine Synthesis | Potential Impact on this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, rapid optimization. ijper.orgresearchgate.net | Faster generation of derivative libraries for screening. |

| Ultrasound-Assisted Synthesis | Energy efficiency, accelerated reaction rates. nih.govpowertechjournal.com | Improved yields in substitution reactions at the chloro-positions. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid library generation. rasayanjournal.co.inbohrium.com | Efficient construction of complex derivatives in a single step. |

| Green Catalysts/Solvents | Reduced toxicity, catalyst reusability, simplified workup. rasayanjournal.co.inpowertechjournal.com | Lower environmental footprint for large-scale synthesis. |

Exploration of Novel Reactivity Patterns and Catalytic Transformations Mediated by the Pyrimidine Core

The two chlorine atoms on the this compound ring are prime sites for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. acs.org Future research will focus on controlling the regioselectivity of these substitutions and exploring novel catalytic transformations.

The reactivity of dichloropyrimidines is highly dependent on the substituents present on the ring. wuxiapptec.com Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. acs.org However, the presence of an electron-donating group can alter this selectivity, favoring substitution at the C2 position. wuxiapptec.com While the tert-butyl group at the C2 position of the target compound is sterically hindering, its electronic influence on the reactivity at C4 and C6 is a key area for investigation.

Emerging areas of exploration include:

Regioselective SNAr Reactions: Developing methods to selectively substitute one chlorine atom over the other is crucial for building molecular complexity. Studies on other dichloropyrimidines show that factors like the nucleophile, base, and solvent can influence the C4/C2 substitution ratio. acs.org For 4,6-dichloropyrimidines, stoichiometric control with various amines has been effective. mdpi.com The development of palladium-catalyzed amination reactions has also shown unprecedented regioselectivity for the C4 position in 6-aryl-2,4-dichloropyrimidines. acs.org

Photoredox Catalysis for C–H Functionalization: This strategy offers a modern approach to forge new carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.gov It allows for the functionalization of (hetero)arenes through radical intermediates. acs.org Applying photoredox catalysis could enable direct C-H functionalization at the C5 position of the pyrimidine ring, a transformation not accessible through traditional SNAr chemistry. LED-induced, Ru-photoredox, Pd-catalyzed C-H arylation has been successfully applied to other complex pyrimidine systems. rsc.org

These new reactivity patterns will significantly expand the toolkit for chemists, allowing for the synthesis of previously inaccessible derivatives of this compound.

Integration of Advanced Computational Modeling for Rational Design and Property Prediction

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound derivatives, computational modeling can accelerate the design and discovery process by predicting molecular properties and reaction outcomes.

Density Functional Theory (DFT): DFT calculations are widely used to investigate the electronic structure, stability, and reactivity of pyrimidine derivatives. jchemrev.comjchemrev.com Such studies can elucidate thermodynamic and quantum mechanical parameters, helping to understand reaction mechanisms and predict regioselectivity. jchemrev.comresearchgate.net For instance, DFT has been used to analyze why SNAr reactions on some 2,4-dichloropyrimidines are selective for the C2 position, contrary to general expectations, by calculating the transition state energies for nucleophilic attack at both C2 and C4. wuxiapptec.com These methods could be applied to predict the reactivity of the C4 and C6 positions of this compound with various nucleophiles.

Machine Learning (ML) and QSAR: Data-driven approaches like machine learning are emerging as powerful tools for predicting the properties of new molecules. mdpi.com ML models, such as Random Forest, have been used to predict the formation of nitrogen heterocycles in complex mixtures and can be trained to predict specific biological activities or physicochemical properties. researchgate.netrepec.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of pyrimidine derivatives to correlate their chemical structures with biological activities, guiding the design of more potent compounds. mdpi.com

| Computational Method | Application in Pyrimidine Chemistry | Relevance to this compound |

| Density Functional Theory (DFT) | Calculating transition state energies, analyzing molecular orbitals (LUMO maps), predicting reactivity and regioselectivity. wuxiapptec.comjchemrev.com | Predicting the outcome of SNAr reactions at C4 vs. C6; rationalizing unexpected reactivity. |

| Machine Learning (ML) | Predicting biological activity, toxicity, and physicochemical properties from molecular structure. mdpi.comresearchgate.net | In silico screening of virtual libraries of derivatives to prioritize synthetic targets. |

| QSAR | Correlating structural features with biological activity to guide lead optimization. mdpi.comnih.gov | Designing derivatives with enhanced target-specific activity. |

Applications in Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant trend in chemical manufacturing and library generation. These technologies offer improved control, safety, and scalability.

Flow Chemistry: Microfluidic reactors provide numerous advantages, including superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, especially for highly exothermic or hazardous reactions. ineosopen.orgmicroflutech.com The small channel dimensions minimize temperature gradients and allow for rapid screening of reaction conditions. ineosopen.org This technology is well-suited for the synthesis of pyrimidine derivatives, enabling processes that might be difficult to control in batch reactors. elveflow.com

Automated Synthesis: Automated platforms, often coupled with microwave technology, can be used for the high-throughput synthesis of compound libraries. technologynetworks.comchemspeed.com Such systems allow for the rapid generation of a large number of derivatives of this compound by reacting the core scaffold with a diverse set of building blocks. This approach is invaluable for creating libraries for drug discovery screening. researchgate.netnih.gov

The integration of flow chemistry and automation will facilitate more efficient, safer, and scalable production of this compound derivatives for research and commercial applications.

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The unique electronic properties of the pyrimidine ring make it an attractive component for advanced materials. As an electron-deficient heterocycle, pyrimidine can be incorporated into conjugated polymers to tune their optical and electronic characteristics. rsc.org

Future research in this area could involve using this compound as a key building block for novel functional materials:

Conjugated Polymers for Organic Electronics: The synthesis of polymers containing a pyrimidine core has been reported, with studies showing that these materials possess favorable HOMO/LUMO energy levels for applications in organic electronics. rsc.orgresearchgate.net The two reactive chlorine sites on this compound offer a straightforward handle for polymerization through cross-coupling reactions like Suzuki or Stille couplings. rsc.org The bulky tert-butyl group could be used to influence polymer solubility and morphology, which are critical parameters for device performance.

Novel Ligands and Supramolecular Assemblies: Pyrimidine derivatives are known to act as ligands in coordination chemistry and can be used to construct complex supramolecular structures. rasayanjournal.co.in The specific substitution pattern of this compound could be exploited to design ligands with unique steric and electronic properties for catalysis or molecular recognition.

This interdisciplinary approach, combining the precision of organic synthesis with the innovation of materials science, opens up new avenues for the application of this compound beyond its traditional roles.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 2-(tert-Butyl)-4,6-dichloropyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) on a pyrimidine scaffold. Optimizing reaction conditions involves:

- Temperature control : Elevated temperatures (80–120°C) enhance reactivity but may lead to side reactions like dealkylation.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility and reaction rates .

- Catalysis : Lewis acids (e.g., FeCl₃) or phase-transfer catalysts (e.g., TBABr) can improve selectivity for the tert-butyl group substitution .

- Example Table :

| Reaction Condition | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| DMF, 100°C, 12h | 65 | 98 | Minor dechlorination observed |

| DMSO, 80°C, 24h | 72 | 99 | Higher selectivity for tert-butyl retention |

Q. How do spectral data (NMR, IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : The tert-butyl group appears as a singlet at ~1.4 ppm (9H). Absence of aromatic protons confirms dichloro substitution.

- ¹³C NMR : Peaks at ~160 ppm (C-Cl), ~35 ppm (tert-butyl quaternary carbon), and ~28 ppm (tert-butyl methyl carbons).

- IR : Stretching vibrations at 680–720 cm⁻¹ (C-Cl) and 1540 cm⁻¹ (C=N in pyrimidine ring). Contradictions in peak splitting (e.g., unexpected doublets) may indicate incomplete substitution or impurities .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in regioselectivity during functionalization of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces (EPS) and identify electron-deficient positions. The 4- and 6-positions are more electrophilic due to inductive effects from chlorine atoms.

- Kinetic vs. Thermodynamic Control : Simulations predict that low temperatures favor kinetic products (e.g., substitution at the 4-position), while higher temperatures favor thermodynamic stabilization at the 6-position.

- Validation : Cross-check computational results with experimental HPLC-MS data to resolve discrepancies .

Q. What strategies mitigate steric hindrance during cross-coupling reactions involving the tert-butyl group?

- Methodological Answer :

- Catalyst Design : Bulky ligands (e.g., XPhos) reduce steric clashes in Suzuki-Miyaura couplings.

- Solvent Effects : Use low-viscosity solvents (e.g., THF) to improve diffusion rates.

- Microwave-Assisted Synthesis : Enhances reaction efficiency by reducing steric barriers via rapid energy transfer. Documented yields improve from 45% (conventional heating) to 68% (microwave) for analogous pyrimidines .